molecular formula C12H7ClN6O B2859168 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 872590-82-4

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No.: B2859168
CAS No.: 872590-82-4
M. Wt: 286.68
InChI Key: HTVIKGMMGFTAEC-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 3-position substitution: A 4-chlorophenyl group, which enhances lipophilicity and may influence receptor binding through steric and electronic effects.
  • 7-oxo group: A ketone oxygen that likely participates in hydrogen bonding, critical for biological interactions.

The compound’s structural framework is associated with diverse pharmacological activities, including kinase inhibition and adenosine receptor modulation, as seen in related triazolopyrimidines .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVIKGMMGFTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The foundational pyrimidine system is typically assembled using Biginelli-type cyclocondensation or Hilbert-Johnson reactions. A representative protocol from patent literature employs:

Starting material : 4,6-Dihydroxy-2-(propylsulfanyl)pyrimidine
Reagents :

  • Sodium nitrite/HCl for diazotation (0–5°C, 30 min)
  • p-Toluidine coupling under acidic conditions (pH 1–6.5)
  • POCl₃ for chlorination (reflux, 4 h)

This yields 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine as a key intermediate.

Triazole Ring Formation

Cyclization to the triazolo[4,5-d]pyrimidine system employs modified Mitsunobu conditions:

Reaction Parameters :

  • Substrate: 5-Hydrazinylpyrimidine derivative
  • Reagents: Trimethylsilyl azide (TMS-N₃, 1 eq)
  • Catalyst: Triphenylphosphine (1.2 eq)/DEAD (1.5 eq)
  • Conditions: RT, <10 min
  • Yield: 85–95%

Mechanistic studies confirm an intramolecular cyclization pathway through azide intermediate formation, with TMS-N₃ acting as both silylating agent and nitrogen source.

Installation of the Acetonitrile Moiety

Nucleophilic Displacement Strategy

The 6-position chloropyrimidine undergoes substitution with cyanomethyl groups:

Reaction Scheme :
6-Chloro intermediate + Potassium cyanide → 6-Cyano derivative

Critical Parameters :

  • Solvent: Dimethylformamide (DMF), 80°C
  • Catalyst: 18-Crown-6 ether (0.1 eq)
  • Reaction Time: 12 h
  • Yield: 68%

Cyanoethylation via Michael Addition

Alternative pathway using acrylonitrile:

Conditions :

  • Base: Triethylamine (2 eq)
  • Solvent: Acetonitrile, reflux
  • Time: 6 h
  • Yield: 62%

Integrated Synthetic Route

Stepwise Procedure :

  • Pyrimidine Core Formation : 4,6-Dichloro-5-[(E)-2-(4-chlorophenyl)diazenyl]pyrimidine synthesis via diazo coupling
  • Triazole Cyclization : Mitsunobu reaction with TMS-N₃/DEAD system
  • Chlorine Displacement : KCN-mediated substitution to install nitrile group

Reaction Table :

Step Reactants Conditions Yield
1 4-Chloroaniline, NaNO₂, HCl 0–5°C, pH 6.5 72%
2 TMS-N₃, DEAD, PPh₃ RT, 10 min 89%
3 KCN, DMF, 18-Crown-6 80°C, 12 h 68%

Spectroscopic Validation

Key Characterization Data :

  • IR : ν 2224 cm⁻¹ (C≡N stretch)
  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, triazole-H)
    δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)
    δ 7.56 (d, J = 8.4 Hz, 2H, Ar-H)
    δ 4.32 (s, 2H, CH₂CN)
  • MS : m/z 328 [M+H]⁺ (calc. 327.05)

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the acetonitrile group.

    Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name / CAS No. 3-Position Substitution 6-Position Substitution 7-Position Key Properties
Target Compound 4-Chlorophenyl Acetonitrile (–CH2CN) Oxo High lipophilicity; electron-withdrawing
3-(4-Chlorophenyl)-6-[(4-methylbenzyl)]-7-one 4-Chlorophenyl (4-Methylbenzyl) Oxo Increased bulk; potential for π-π stacking
BO48998 (847382-59-6) 4-Fluorobenzyl Acetamide (–CH2CONH–C6H5O2) Oxo Enhanced hydrogen bonding; lower logP
N-[(2-Chlorophenyl)methyl]-... (892469-51-1) Benzyl 2-Chlorobenzyl acetamide Oxo Steric hindrance; altered receptor fit
BIIB014 (V2006) 4-Amino-3-methylbenzyl 5-Amine Polar amino group; improved solubility
TP-5 Benzyl 4-Methylpiperazine Basic group; high solubility

Analysis :

  • 3-position : The 4-chlorophenyl group in the target compound offers a balance of lipophilicity and metabolic resistance compared to fluorophenyl (BO48998) or benzyl (CAS 892469-51-1) groups. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors .
  • 6-position : The acetonitrile group in the target compound is smaller and more electron-withdrawing than acetamide (BO48998) or benzyl derivatives. This could reduce metabolic degradation compared to ester or amide-containing analogs .
  • 7-position : The oxo group is conserved across most analogs, suggesting its critical role in maintaining structural integrity or hydrogen-bonding interactions .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article discusses its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

  • Molecular Formula : C₁₆H₁₄ClN₅O
  • Molecular Weight : 374.78 g/mol
  • CAS Number : 893915-06-5

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities primarily attributed to its unique structural features. The presence of the triazole and pyrimidine rings is crucial for its pharmacological properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazolopyrimidine derivatives. For instance:

  • In vitro studies showed that compounds with similar structures inhibited the growth of various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these compounds ranged from 1.07 to 0.51 µg/mL against different cancer types such as SGC-7901 and A549 .
CompoundCell LineIC₅₀ (µg/mL)
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetonitrileA5490.61 ± 0.19
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetonitrileSGC-79011.07 ± 0.22
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetonitrileHepG20.51 ± 0.13

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : Similar triazolopyrimidine derivatives have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values ranging from 5.4 μM to 10.4 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like Cl) on the phenyl ring enhances biological activity.
  • Ring System Influence : The triazole and pyrimidine rings contribute significantly to the binding affinity and selectivity towards biological targets.

Case Study: Kinase Inhibition Profile

A study focusing on kinase selectivity profiling indicated that related compounds exhibited inhibition against several kinases:

Kinase TargetInhibition Rate (%)
CDK1/CyclinA222.51%
ALK17.36%
FGFR111.82%
FAK10.52%

These findings suggest that modifications in the structure can lead to varied inhibitory profiles against different kinases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this triazolo-pyrimidine derivative typically involves multi-step reactions starting with precursors containing chlorophenyl and acetonitrile substituents. Key steps include:

  • Cyclocondensation : Formation of the triazole and pyrimidine core under reflux conditions using solvents like dimethylformamide (DMF) or acetonitrile .
  • Substituent Introduction : Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the 4-chlorophenyl and acetonitrile groups. Catalysts such as triethylamine or palladium-based systems may enhance yields .
  • Optimization : Control of temperature (60–120°C), solvent polarity, and reaction time (12–48 hours) is critical to minimize side products. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the triazole-pyrimidine core, 4-chlorophenyl group, and acetonitrile moiety. Chemical shifts for aromatic protons typically appear at δ 7.2–8.1 ppm, while nitrile signals occur near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H9_{9}ClN6_{6}O) and molecular weight .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refining crystallographic data .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to kinase domains (e.g., CDK or EGFR) by simulating interactions with the triazole-pyrimidine core and substituents .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) evaluate stability of ligand-protein complexes over time, focusing on hydrogen bonding and hydrophobic interactions with the 4-chlorophenyl group .
  • ADMET Prediction : SwissADME or QikProp models estimate solubility, permeability, and metabolic stability, guiding lead optimization .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Standardize protocols using guidelines like NIH/NCATS recommendations .
  • Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., unreacted precursors) can skew results. Validate with orthogonal methods (NMR + MS) .
  • Structural Confirmation : Ensure stereochemical accuracy via X-ray crystallography to rule out isomer-related activity differences .

Basic: What structural features influence this compound’s reactivity and stability?

  • Electron-Withdrawing Groups : The 4-chlorophenyl and nitrile groups enhance electrophilicity, making the compound reactive toward nucleophiles (e.g., thiols in biological targets) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
  • Hydrolytic Sensitivity : The nitrile group may hydrolyze to amides under acidic/alkaline conditions. Stabilize with inert atmospheres (N2_2) during synthesis .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEGylated groups at the acetonitrile moiety to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo, employ cyclodextrin-based formulations .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts without altering bioactivity .

Advanced: How does this compound compare to structurally similar triazolo-pyrimidine derivatives?

Feature This Compound Analogues (e.g., )
Core Structure Triazolo[4,5-d]pyrimidineThiazolo[4,5-d]pyrimidine
Key Substituents 4-Chlorophenyl, acetonitrileFluconazole hybrids, thiomorpholine
Bioactivity Kinase inhibition (CDK2)Antifungal (Candida spp.)
Solubility Low (logP ~3.5)Moderate (logP ~2.8)

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acetonitrile vapors .
  • Waste Disposal : Neutralize with sodium hypochlorite before disposal in halogenated waste containers .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX Refinement : Utilize SHELXL for high-resolution data to model disorder in the triazole ring or chlorophenyl orientation .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) that stabilize crystal packing, informing solubility modifications .

Advanced: What mechanistic insights explain its selectivity for specific kinase targets?

  • Binding Pocket Analysis : The 4-chlorophenyl group occupies hydrophobic pockets in CDK2, while the nitrile forms hydrogen bonds with catalytic lysine residues .
  • Kinase Profiling : Broad-spectrum assays (e.g., KinomeScan) identify off-target effects, guiding structural tweaks to reduce toxicity .

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